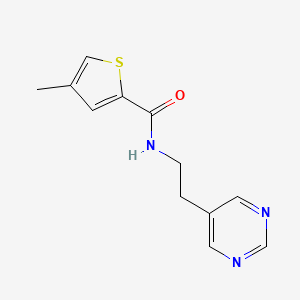

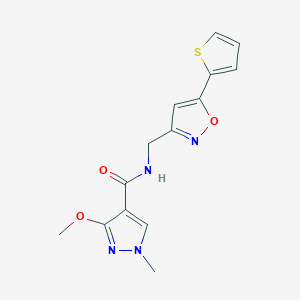

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, cyclization, and methylation . A rapid and high yield synthetic route for a related compound was established, optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Applications De Recherche Scientifique

Synthesis and Application in Heterocyclic Chemistry

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in medicinal chemistry and drug design. The compound's structural motif is pivotal in creating novel derivatives with potential pharmacological activities. For instance, its involvement in the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines underscores its versatility in generating new compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Additionally, the transformation of thiophenylhydrazonoacetates into various nitrogen nucleophiles highlights the compound's utility in synthesizing diverse heterocyclic structures, offering a broad spectrum of chemical entities for further biological evaluation (Mohareb et al., 2004).

Contributions to Organic Synthesis Methodologies

The compound plays a significant role in the development of new synthetic methodologies, contributing to the efficiency and sustainability of chemical synthesis. A remarkable example includes the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, highlighting a green approach to synthesizing pharmacologically important scaffolds with reduced environmental impact (Shi et al., 2018). This innovation in synthesis not only streamlines the production of complex molecules but also opens up new avenues for discovering drugs with novel mechanisms of action.

Role in Developing Antimicrobial Agents

In the realm of antimicrobial research, this compound derivatives have been investigated for their potential to combat microbial infections. The synthesis of novel thieno[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives showcases the compound's relevance in generating new antimicrobial agents (Chambhare et al., 2003). Such efforts are crucial in addressing the growing concern of antibiotic resistance, providing a pathway to novel treatments.

Exploration in Anticancer Research

The structural features of this compound are conducive to the development of anticancer agents. The synthesis of pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the compound's potential in oncology research (Rahmouni et al., 2016). By targeting specific pathways involved in cancer progression and inflammation, these derivatives represent a promising direction for therapeutic intervention.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Mode of Action

It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Action Environment

The synthesis of similar compounds has been found to involve specific conditions, such as heating under reflux with meona in buoh , suggesting that the compound’s action may be influenced by similar conditions.

Propriétés

IUPAC Name |

4-methyl-N-(2-pyrimidin-5-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-4-11(17-7-9)12(16)15-3-2-10-5-13-8-14-6-10/h4-8H,2-3H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCQGUOBUHGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2437748.png)

![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2437752.png)

![Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2437753.png)

![Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-](/img/structure/B2437756.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)